2-(5-Methyl-2-thienyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylthiophen-2-yl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-9-6-7-11(13-9)10-5-3-2-4-8-12-10/h6-7,10,12H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNOJSJPYSIFDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2CCCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393192 |

Source

|

| Record name | 2-(5-methyl-2-thienyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527674-20-0 |

Source

|

| Record name | 2-(5-methyl-2-thienyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methyl-2-thienyl)azepane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Novel Heterocycle in Drug Discovery

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds is a proven strategy for generating novel chemical entities with promising pharmacological profiles. The molecule 2-(5-Methyl-2-thienyl)azepane represents such a compound, integrating the electron-rich, aromatic thiophene ring with the flexible, saturated seven-membered azepane ring. Thiophene and its derivatives are well-established pharmacophores found in numerous approved drugs, while the azepane moiety serves as a versatile scaffold capable of exploring broad conformational space to optimize interactions with biological targets.

This guide provides a comprehensive technical overview of the core physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document serves a dual purpose: to present the available predicted data and, more critically, to provide a rigorous framework of established experimental protocols and analytical strategies necessary for its complete physicochemical characterization. Understanding these properties is not merely an academic exercise; it is a fundamental prerequisite for advancing any compound through the drug discovery and development pipeline.[1][2][3] Properties such as solubility, melting point, and molecular weight are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing its potential as a therapeutic agent.[4][5]

Section 1: Molecular Identity and Predicted Physicochemical Profile

A thorough characterization begins with the fundamental molecular properties and computational predictions. These values provide an essential baseline for subsequent experimental work and offer initial insights into the compound's behavior.

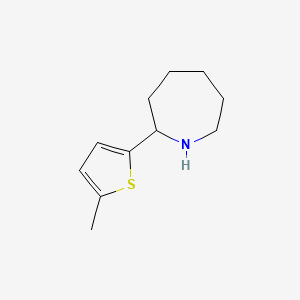

The chemical structure of this compound is depicted below, illustrating the connectivity of the 5-methylthiophene moiety to the 2-position of the azepane ring.

Caption: Chemical structure of this compound.

A summary of its key identifiers and computationally predicted physical properties is provided in Table 1.

| Parameter | Value | Source |

| CAS Number | 527674-20-0 | Supplier Data |

| Molecular Formula | C₁₁H₁₇NS | - |

| Molecular Weight | 195.32 g/mol | - |

| Predicted Boiling Point | 297.1 ± 28.0 °C | [6] |

| Predicted Density | 1.027 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 10.10 ± 0.40 | [6] |

Drug-Likeness Assessment (Lipinski's Rule of Five)

A preliminary assessment of the "drug-likeness" of a compound can be performed using Lipinski's Rule of Five, which predicts the potential for oral bioavailability.[7][8] An orally active drug generally has no more than one violation of the following criteria:

-

Molecular weight < 500 Daltons

-

LogP (octanol-water partition coefficient) < 5

-

Hydrogen bond donors (sum of N-H and O-H) ≤ 5

-

Hydrogen bond acceptors (sum of N and O atoms) ≤ 10

For this compound:

-

Molecular Weight: 195.32 Da (✅)

-

Hydrogen Bond Donors: 1 (the N-H group on the azepane ring) (✅)

-

Hydrogen Bond Acceptors: 1 (the nitrogen atom) (✅)

-

LogP: While an experimental value is unavailable, its structure suggests a moderate lipophilicity, likely well below the threshold of 5.

Based on this analysis, the compound fully adheres to Lipinski's Rule of Five, suggesting that it possesses a favorable physicochemical profile for development as an orally administered therapeutic.[9][10][11]

Section 2: Protocols for Experimental Characterization

While predictions are valuable for initial screening, experimental validation is imperative.[3] This section outlines the standard operating procedures for determining the key physical properties of a novel compound like this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[12] This protocol ensures an accurate and reproducible measurement.

Methodology: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down. Repeat until a 1-2 mm column of packed sample is achieved.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting range. This saves time during the precise measurement. Allow the block to cool significantly before proceeding.

-

Precise Determination: Heat the block again, but at a slow rate (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.[14][15]

-

Replicates: Perform the determination in triplicate to ensure consistency.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[16][17] For a non-solid compound, this is a key identifier. Given the predicted boiling point of ~297°C, specialized high-temperature equipment is necessary. The micro-scale Thiele tube method is ideal for conserving valuable research compounds.[18]

Methodology: Thiele Tube Method

-

Sample Preparation: Add 0.5-1 mL of the liquid sample into a small test tube (fusion tube).

-

Capillary Inversion: Place a standard melting point capillary tube (sealed at one end) into the fusion tube with the open end down.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) so that the heat-transfer arm can be heated.[18]

-

Observation: Gently heat the arm of the Thiele tube with a microburner. As the temperature rises, air will escape from the inverted capillary. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[19]

-

Data Recording: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[18] Record this temperature and the atmospheric pressure.

Caption: Workflow for Micro-Scale Boiling Point Determination.

Aqueous Solubility Profiling

Causality: Aqueous solubility is a critical property for drug candidates, as a compound must be in solution to be absorbed in the gastrointestinal tract and to exert its effect at the target site.[20][21] Low solubility is a major cause of failure in drug development.[22] Both kinetic and thermodynamic solubility provide different but complementary insights.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

-

Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).[20]

-

Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2 for stomach, pH 6.5 and 7.4 for intestine and blood).

-

Incubation: Add an excess amount of the solid compound (or a small aliquot of the DMSO stock) to a known volume of each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[23]

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Quantification: Dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Determine the solubility (e.g., in µg/mL or µM) by comparing the measured concentration to a standard curve.

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Framework for Spectroscopic and Spectrometric Analysis

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following provides a predictive framework for interpreting the spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Thiophene Protons: Two doublets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two protons on the thiophene ring.[24][25]

-

Azepane Protons: A series of complex multiplets would appear in the aliphatic region (~1.5-3.5 ppm) for the CH₂ and CH protons of the azepane ring. The proton at the C2 position, adjacent to both the nitrogen and the thiophene ring, would likely be the most downfield of this group.

-

Methyl Protons: A sharp singlet at ~2.4-2.5 ppm is expected for the methyl group attached to the thiophene ring.[26]

-

Amine Proton (N-H): A broad singlet, variable in chemical shift, corresponding to the secondary amine proton. This peak would disappear upon D₂O exchange.[27]

-

-

¹³C NMR:

-

Thiophene Carbons: Four signals are expected in the aromatic region (~120-145 ppm).[28]

-

Azepane Carbons: Six distinct signals are expected in the aliphatic region (~25-60 ppm).

-

Methyl Carbon: A single signal in the upfield region (~15 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum will be defined by the key functional groups present in the molecule.

-

N-H Stretch: A single, weak-to-moderate, sharp absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.[27][29][30][31][32]

-

C-H Stretches (sp³): Multiple bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) from the methyl and azepane methylene groups.

-

C-H Stretches (sp²): Weaker bands just above 3000 cm⁻¹ (~3050-3100 cm⁻¹) from the thiophene ring C-H bonds.[33][34]

-

C=C Stretches: Absorption bands in the 1400-1600 cm⁻¹ region due to the aromatic C=C bonds of the thiophene ring.[35][36]

-

C-N Stretch: A band in the 1250-1020 cm⁻¹ region corresponding to the C-N bond of the aliphatic amine.[29]

-

C-S Vibrations: Characteristic thiophene ring vibrations, including C-S modes, are expected in the fingerprint region below 900 cm⁻¹.[37]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which aids in structural elucidation.

-

Molecular Ion (M⁺): Under Electron Impact (EI) ionization, a prominent molecular ion peak is expected at m/z = 195, corresponding to the molecular weight. The presence of two heteroaromatic rings may contribute to the stability of the molecular ion.[38]

-

Key Fragmentation Pathways:

-

Cleavage of the C-C bond between the azepane and thiophene rings would be a likely fragmentation pathway.

-

Loss of the methyl group from the thiophene ring.

-

Ring-opening and subsequent fragmentation of the azepane moiety.

-

The fragmentation patterns of heterocyclic compounds can be complex, often involving rearrangements.[39][40][41][42]

-

Conclusion

This compound is a novel heterocyclic compound with a physicochemical profile that, based on computational predictions, is well-suited for drug discovery applications. This guide has consolidated the known predicted properties and, more importantly, has provided a detailed and authoritative set of experimental protocols and analytical frameworks required for its comprehensive characterization. The rigorous, systematic application of these methodologies—from determining fundamental properties like melting point and solubility to detailed spectroscopic analysis—is a cornerstone of modern pharmaceutical science. The successful execution of these protocols will provide the robust data package necessary to validate the structure, assess the purity, and confidently advance this promising molecule into further stages of biological evaluation and preclinical development.

References

-

Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (n.d.). Zenovel. Retrieved January 18, 2026, from [Link]

-

Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). Bioaccess. Retrieved January 18, 2026, from [Link]

-

Lipinski's rule of five. (2023, December 27). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved January 18, 2026, from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-Stage. Retrieved January 18, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2007). PubMed. Retrieved January 18, 2026, from [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. Retrieved January 18, 2026, from [Link]

-

Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Decoding the IR Spectrum of Secondary Amines. (2026, January 8). Oreate AI Blog. Retrieved January 18, 2026, from [Link]

-

What are the physicochemical properties of drug? (2023, December 13). LookChem. Retrieved January 18, 2026, from [Link]

-

Solubility Test. (n.d.). AxisPharm. Retrieved January 18, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Physicochemical properties. (n.d.). Fiveable. Retrieved January 18, 2026, from [Link]

-

24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved January 18, 2026, from [Link]

- Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.

-

Solubility Testing of Drug Candidates. (2025, March 26). Pharma.Tips. Retrieved January 18, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]

-

Heacock, R. A., & Marion, L. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Retrieved January 18, 2026, from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved January 18, 2026, from [Link]

-

Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. Retrieved January 18, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 18, 2026, from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved January 18, 2026, from [Link]

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017, September 14). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 18, 2026, from [Link]

-

1 H NMR spectra showing regioselective substitutions on thiophene... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(15), 2451-2456.

- Page Jr, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339.

-

Experimental and theoretical IR spectra of thiophene... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. (n.d.). Retrieved January 18, 2026, from [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Arkat USA. Retrieved January 18, 2026, from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (2022, April 15). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Azepane. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. (2025, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. 527674-20-0 CAS MSDS (2-(5-METHYL-THIOPHEN-2-YL)-AZEPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 10. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. athabascau.ca [athabascau.ca]

- 13. byjus.com [byjus.com]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. byjus.com [byjus.com]

- 20. Solubility Test | AxisPharm [axispharm.com]

- 21. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. Aqueous Solubility Assay - Enamine [enamine.net]

- 24. researchgate.net [researchgate.net]

- 25. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 26. pure.strath.ac.uk [pure.strath.ac.uk]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. orgchemboulder.com [orgchemboulder.com]

- 30. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 31. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 32. cdnsciencepub.com [cdnsciencepub.com]

- 33. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 34. cdnsciencepub.com [cdnsciencepub.com]

- 35. researchgate.net [researchgate.net]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. researchgate.net [researchgate.net]

- 38. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1<i>H</i>-Pyrrol-1-yl)- and 3-(1-Methyl-1<i>H</i>-pyrrol-2-yl)thiophen-2-amines - ProQuest [proquest.com]

- 39. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.tw]

- 40. apps.dtic.mil [apps.dtic.mil]

- 41. arkat-usa.org [arkat-usa.org]

- 42. article.sapub.org [article.sapub.org]

An In-Depth Technical Guide to 2-(5-Methyl-2-thienyl)azepane: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the azepane scaffold is a privileged structure, featured in numerous FDA-approved drugs and clinical candidates.[1][2] Its seven-membered ring offers a three-dimensional diversity that is often sought after in the design of novel therapeutics. When combined with the bioisosteric thiophene ring, which is a common surrogate for a phenyl group in drug design, the resulting hybrid molecule, 2-(5-Methyl-2-thienyl)azepane, presents a compelling scaffold for further investigation. This technical guide provides a comprehensive overview of the chemical structure, key physicochemical properties, and potential therapeutic applications of this compound, serving as a foundational resource for researchers in the field.

Chemical Structure and Identification

This compound is a heterocyclic compound that incorporates a saturated seven-membered azepane ring linked at the 2-position to a 5-methyl-substituted thiophene ring.

Key Identifiers:

| Identifier | Value |

| CAS Number | 527674-20-0[3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₇NS[4][8] |

| Molecular Weight | 195.32 g/mol [8] |

The structural arrangement of this compound is visualized in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, data from commercial suppliers provides some insight into its physical characteristics. It is important to note that predicted values should be confirmed through experimental validation.

| Property | Value | Source |

| MDL Number | MFCD05190319 | [8] |

| Physical Form | Information not available | |

| Storage Temperature | Room Temperature | [6] |

Synthesis of Thienyl-Substituted Azepanes

Detailed experimental procedures for the direct synthesis of this compound are not readily found in published scientific literature. However, the synthesis of a structurally related compound, 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine, offers valuable insights into the formation of the thienyl-azepine linkage. This synthesis proceeds through the formation of a 2-aza-1,3,5-triene intermediate from dilithiated 2-methyl-5-propargylthiophene and an isothiocyanate, which then undergoes cyclization.[9][10]

General strategies for the synthesis of substituted azepanes often involve ring expansion reactions or the cyclization of linear precursors.[11][12] For instance, a recent approach describes the synthesis of polysubstituted azepanes from nitroarenes via a photochemical dearomative ring expansion.[12] Such innovative methods could potentially be adapted for the synthesis of this compound.

A plausible synthetic approach could involve the reaction of 2-lithio-5-methylthiophene with a suitable azepane precursor, such as a 2-substituted azepane with a good leaving group.

Potential Applications in Drug Discovery

The azepane moiety is a key component in a variety of pharmaceuticals with diverse therapeutic applications, including anticancer, anti-tubercular, and anti-Alzheimer's disease agents.[1] The incorporation of the azepane ring can enhance the three-dimensional complexity of a molecule, potentially leading to improved binding affinity and selectivity for biological targets.

Given the structural similarities to known bioactive molecules, this compound could be a valuable building block or lead compound in several areas of drug discovery:

-

Central Nervousous System (CNS) Disorders: The lipophilic nature of the thienyl group and the conformational flexibility of the azepane ring may allow for penetration of the blood-brain barrier, making it a candidate for CNS-acting agents.

-

Receptor Antagonists/Agonists: The azepane scaffold is present in ligands for various receptors, including histamine H3 receptors.[13] Derivatives of this compound could be synthesized and screened for activity against a range of G-protein coupled receptors.

-

Enzyme Inhibitors: The structural features of this compound could serve as a starting point for the design of inhibitors for various enzymes implicated in disease.

The development of a robust and scalable synthesis for this compound would be a critical first step in exploring its full potential in medicinal chemistry.

Conclusion

This compound is a chemical entity with significant potential for the development of novel therapeutics. While detailed experimental data remains limited in the public domain, its structural features, combining the privileged azepane scaffold with a substituted thiophene ring, make it an attractive target for further investigation. Future research should focus on the development of efficient synthetic routes, comprehensive spectroscopic and physicochemical characterization, and systematic biological evaluation to unlock the therapeutic promise of this and related compounds.

References

A comprehensive list of references is not possible due to the limited availability of peer-reviewed literature on this specific compound. The following resources provide general context on azepanes and thienyl-azepine synthesis:

-

AA Blocks. Product Index. Available from: [Link]

-

Nedolya, N. A., et al. (2008). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Chemistry of Heterocyclic Compounds, 44(9), 1113-1116. Available from: [Link]

-

Trofimov, B. A., et al. (2008). ChemInform Abstract: New Approach to the Formation of Azepine Ring: Synthesis of 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-Methyl-5-propargylthiophene and Isothiocyanate. ChemInform, 39(51). Available from: [Link]

-

Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 569-589. Available from: [Link]

-

Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Available from: [Link]

-

Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 569-589. Available from: [Link]

-

White, J. D., & Hrnciar, P. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937-1940. Available from: [Link]

-

Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available from: [Link]

-

Lazewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459. Available from: [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 527674-20-0 CAS MSDS (2-(5-METHYL-THIOPHEN-2-YL)-AZEPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 527674-20-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 527674-20-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. aablocks.com [aablocks.com]

- 8. This compound [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(5-Methyl-2-thienyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the novel heterocyclic compound, 2-(5-Methyl-2-thienyl)azepane. In the absence of extensive published empirical data for this specific molecule, this document serves as a predictive guide based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By detailing the theoretical underpinnings of its expected spectral characteristics, this guide offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related molecular entities. The methodologies and interpretative strategies outlined herein are designed to be self-validating, providing a solid foundation for future empirical studies.

Introduction

This compound is a heterocyclic compound featuring a saturated seven-membered azepane ring linked to a 5-methyl-substituted thiophene ring. The azepane moiety is a recurring motif in medicinal chemistry, valued for its conformational flexibility and ability to serve as a scaffold in the design of various therapeutic agents.[1] The thiophene ring, a bioisostere of the benzene ring, is also a critical component in many pharmaceuticals due to its favorable electronic properties and metabolic stability. The conjunction of these two fragments in this compound suggests a potential for novel pharmacological activities, making its unambiguous characterization a priority for drug discovery and development programs.

This guide will elucidate the expected spectroscopic data for this compound, providing a predictive roadmap for its identification and structural verification.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the distinct chemical environments of the protons and carbon atoms within its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal signals corresponding to the protons on the azepane ring, the thiophene ring, and the methyl group. The chemical shifts are influenced by the electron density around the protons and their spatial relationship with neighboring atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| H on C2 (azepane) | 3.8 - 4.2 | Multiplet | 1H | Chiral center, coupled to adjacent CH₂ groups. |

| H on C7 (azepane) | 2.8 - 3.2 | Multiplet | 2H | Adjacent to the nitrogen atom. |

| H on C3, C4, C5, C6 (azepane) | 1.4 - 2.0 | Multiplet | 8H | Overlapping signals of the methylene groups. |

| H on C3' (thiophene) | 6.8 - 7.0 | Doublet | 1H | Coupled to H on C4'. |

| H on C4' (thiophene) | 6.6 - 6.8 | Doublet | 1H | Coupled to H on C3'. |

| CH₃ on C5' (thiophene) | 2.4 - 2.6 | Singlet | 3H | |

| NH (azepane) | 1.5 - 2.5 | Broad Singlet | 1H | Chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of distinct carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (azepane) | 60 - 65 | Chiral center attached to the thiophene ring. |

| C7 (azepane) | 45 - 50 | Adjacent to the nitrogen atom. |

| C3, C4, C5, C6 (azepane) | 25 - 40 | Methylene carbons of the azepane ring. |

| C2' (thiophene) | 145 - 150 | Quaternary carbon attached to the azepane ring. |

| C5' (thiophene) | 138 - 142 | Quaternary carbon attached to the methyl group. |

| C3' (thiophene) | 125 - 128 | |

| C4' (thiophene) | 123 - 126 | |

| CH₃ (thiophene) | 14 - 16 |

Rationale Behind NMR Predictions

The predicted chemical shifts are based on established substituent effects and typical values for similar structural motifs. For instance, the proton on C2 of the azepane ring is expected to be downfield due to its proximity to the electron-withdrawing thiophene ring and the nitrogen atom. The protons on the thiophene ring will exhibit characteristic doublet splitting patterns due to coupling with each other. The carbon chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for unambiguous assignment of quaternary carbons.

-

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine and the C-H and C=C bonds of the aromatic and aliphatic moieties.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (thiophene ring) | 1500 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Rationale Behind IR Predictions

The predicted absorption frequencies are based on well-established correlations between vibrational modes and molecular structure. The broadness of the N-H stretch is indicative of hydrogen bonding. The C-H stretching region will likely show distinct absorptions for the aromatic thiophene protons and the aliphatic azepane protons.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid/Solid: A small amount of the sample can be placed between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder or the pure solvent.

-

Acquire the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of this compound is C₁₁H₁₇NS, with a molecular weight of 195.32 g/mol .[2][3][4] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 195.

The fragmentation of the molecular ion is likely to proceed through several pathways, primarily involving the cleavage of the bonds in the azepane ring and the bond connecting the two rings.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 195 | [C₁₁H₁₇NS]⁺˙ | Molecular Ion |

| 180 | [C₁₀H₁₄NS]⁺ | Loss of a methyl radical (•CH₃) |

| 110 | [C₆H₆S]⁺˙ | Cleavage of the C-C bond between the rings |

| 97 | [C₅H₅S]⁺ | Thienylmethyl cation |

| 84 | [C₆H₁₂]⁺˙ | Cleavage leading to the azepane radical cation |

Rationale Behind MS Predictions

The predicted fragmentation pattern is based on the relative stability of the resulting carbocations and radicals. The cleavage of the bond between the azepane and thiophene rings is a likely event, leading to the formation of stable thienyl-containing cations. Fragmentation of the azepane ring itself can also occur through various ring-opening and cleavage mechanisms.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids/liquids, or gas chromatography for volatile samples).

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate the mass spectrum.

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By outlining the expected spectral features and providing robust experimental protocols, this document serves as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The principles and methodologies described herein are grounded in fundamental spectroscopic theory and are designed to ensure the accurate and unambiguous identification of this novel molecular entity.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

PubChem. (n.d.). Azepane. Retrieved from [Link]

-

MDPI. (2023). 5,5,7,7-Tetrametyl-6,7-dihydro-5H-dibenzo[c,e]azepine. Retrieved from [Link]

-

Molbase. (n.d.). 2-(5-METHYL-THIOPHEN-2-YL)-AZEPANE. Retrieved from [Link]

-

ResearchGate. (2008). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Bis(5-hydroxymethyl-2-thienyl)furan. Retrieved from [Link]

-

PubMed. (2013). Three closely related thienyl-substituted 1,4-epoxynaphtho[1,2-b]azepines: hydrogen-bonded assembly in one, two and three dimensions. Retrieved from [Link]

-

ResearchGate. (2007). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][5][6] oxazepin-3 (2H)-ones (thiones). Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). Azepane. Retrieved from [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 2. scbt.com [scbt.com]

- 3. This compound [chemicalbook.com]

- 4. 527674-20-0 CAS MSDS (2-(5-METHYL-THIOPHEN-2-YL)-AZEPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 2-(5-Methyl-2-thienyl)azepane: A Technical Guide for Preclinical Investigation

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling opportunity for the discovery of novel therapeutics. This guide focuses on the untapped potential of 2-(5-Methyl-2-thienyl)azepane, a compound that marries the structural flexibility of the azepane ring with the diverse bioactivity of the thiophene moiety. While direct pharmacological data on this specific molecule is nascent, a comprehensive analysis of its constituent fragments provides a strong rationale for targeted investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining hypothesized biological activities and detailing the requisite experimental workflows to rigorously evaluate its therapeutic promise. We will explore potential applications in neuropharmacology, oncology, and enzyme inhibition, providing a structured, evidence-based framework for its preclinical journey.

Introduction: A Molecule of Untapped Promise

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, featured in over 20 FDA-approved drugs.[1] Its inherent conformational flexibility allows for optimal interaction with a variety of biological targets.[2][3] This structural feature has been successfully exploited to develop agents with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[1][4]

Complementing the azepane core, the thiophene ring, a five-membered aromatic heterocycle containing sulfur, is another privileged scaffold in drug discovery.[5] Thiophene derivatives have demonstrated a remarkable breadth of biological effects, encompassing anti-inflammatory, antipsychotic, anxiolytic, and anticancer activities.[6][7] The combination of these two pharmacophores in this compound suggests a high probability of novel and potent bioactivity. This guide will delineate a rational, hypothesis-driven approach to systematically uncover and validate the therapeutic potential of this promising compound.

Hypothesized Biological Activities and Investigative Pathways

Based on the extensive literature surrounding the azepane and thiophene moieties, we propose three primary avenues for the biological evaluation of this compound.

Central Nervous System (CNS) Activity: A Primary Focus

Hypothesis: The structural resemblance of this compound to known neuroleptic and psychoactive compounds suggests a high likelihood of activity at CNS targets, particularly dopamine and serotonin receptors, as well as monoamine transporters.

Rationale:

-

Dopamine Receptor Antagonism: Many antipsychotic (neuroleptic) drugs feature a tricyclic system or related structures that interact with dopamine receptors.[8][9] Thiophene-containing compounds, such as thienobenzothiazines, have shown neuroleptic activity dependent on their specific chemical structure.[10] The combination of the azepane and thienyl rings may mimic the necessary pharmacophoric features for dopamine receptor blockade.[11]

-

Monoamine Transporter Inhibition: A chiral bicyclic azepane derivative has demonstrated potent inhibition of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[12] This precedent strongly supports the investigation of this compound for similar activity, which could have implications for the treatment of depression, anxiety, and other mood disorders.

Experimental Workflow:

A tiered screening approach is recommended to efficiently assess the CNS activity of this compound.

Caption: Tiered workflow for CNS activity screening.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound to a panel of CNS receptors, with a primary focus on dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptor subtypes.

-

Methodology:

-

Prepare cell membrane homogenates expressing the receptor of interest.

-

Incubate the membranes with a known radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) value by nonlinear regression analysis of the competition binding data.

-

-

Data Interpretation: A low Ki value indicates high binding affinity.

Protocol 2: Monoamine Transporter Uptake Assays

-

Objective: To assess the inhibitory effect of this compound on the uptake of dopamine, serotonin, and norepinephrine by their respective transporters.

-

Methodology:

-

Use cell lines stably expressing human DAT, SERT, or NET.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a radiolabeled substrate (e.g., [³H]dopamine for DAT).

-

After a defined incubation period, terminate the uptake and lyse the cells.

-

Measure the intracellular radioactivity.

-

Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the substrate uptake.

-

-

Data Interpretation: Potent inhibition is indicated by a low IC50 value.

Anticancer Activity: A Secondary but Viable Avenue

Hypothesis: The presence of both azepane and thiophene scaffolds, which are found in numerous anticancer agents, suggests that this compound may exhibit cytotoxic or cytostatic effects against cancer cell lines.

Rationale:

-

Azepane-containing compounds have been investigated as inhibitors of Protein Tyrosine Phosphatases (PTPs) like PTPN1 and PTPN2, which are implicated in cancer cell signaling.[13]

-

Thiophene derivatives have demonstrated a wide range of anticancer activities through various mechanisms.[6][7]

Experimental Workflow:

Caption: Phased approach for anticancer evaluation.

Protocol 3: NCI-60 Human Tumor Cell Line Screen

-

Objective: To perform a broad initial screening of the cytotoxic and/or cytostatic activity of this compound against a panel of 60 human cancer cell lines representing various cancer types.

-

Methodology:

-

Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).

-

The compound will be tested at a minimum of five concentrations against the 60 cell lines.

-

The assay relies on the sulforhodamine B (SRB) colorimetric method to determine cell protein content after a 48-hour incubation with the test compound.

-

-

Data Interpretation: The results are reported as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill). A GI50 value below 10 µM is generally considered a good starting point for further investigation.

Enzyme Inhibition: Exploring Specific Targets

Hypothesis: Based on the activity of other functionalized azepanes, this compound may act as an inhibitor of specific enzymes, such as glycosidases.

Rationale:

-

Polyhydroxylated azepanes have been successfully developed as potent and selective glycosidase inhibitors.[14] While the subject molecule is not polyhydroxylated, the azepane scaffold itself is key to this activity.

Experimental Workflow:

Caption: Workflow for enzyme inhibition studies.

Protocol 4: Glycosidase Inhibition Assay

-

Objective: To screen this compound for inhibitory activity against a panel of commercially available glycosidases (e.g., α-glucosidase, β-galactosidase, α-mannosidase).

-

Methodology:

-

Utilize chromogenic or fluorogenic substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

-

In a microplate format, incubate the enzyme, substrate, and varying concentrations of the test compound.

-

Measure the rate of product formation (e.g., p-nitrophenol) spectrophotometrically.

-

Calculate the percentage of inhibition at each concentration.

-

-

Data Interpretation: Significant inhibition (e.g., >50% at 100 µM) warrants further investigation to determine the IC50 value.

Data Summary and Interpretation

To facilitate a clear comparison of results, all quantitative data should be systematically tabulated.

Table 1: Potential CNS Activity Profile

| Target | Assay Type | Endpoint | Result |

| Dopamine D2 | Binding | Ki (nM) | TBD |

| Serotonin 5-HT2A | Binding | Ki (nM) | TBD |

| NET | Uptake | IC50 (µM) | TBD |

| DAT | Uptake | IC50 (µM) | TBD |

| SERT | Uptake | IC50 (µM) | TBD |

Table 2: Potential Anticancer Activity Profile

| Cell Line | Cancer Type | GI50 (µM) |

| TBD | TBD | TBD |

| TBD | TBD | TBD |

| TBD | TBD | TBD |

Table 3: Potential Enzyme Inhibition Profile

| Enzyme | Substrate | IC50 (µM) |

| α-Glucosidase | pNPG | TBD |

| β-Galactosidase | pNPGal | TBD |

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for the initial preclinical evaluation of this compound. By leveraging the known pharmacology of its constituent azepane and thiophene moieties, we have prioritized CNS activity as the most promising therapeutic area for investigation. The outlined experimental workflows are designed to be both rigorous and efficient, allowing for a rapid go/no-go decision on further development.

Positive results in any of the proposed screening cascades will trigger a more in-depth investigation, including structure-activity relationship (SAR) studies, ADME/Tox profiling, and more complex in vivo efficacy models. The synthesis of analogs with modifications to the methyl group on the thiophene ring or substitution on the azepane nitrogen would be a logical next step to optimize potency and selectivity. The journey from a novel chemical entity to a therapeutic agent is long and challenging, but for a molecule with the pedigree of this compound, it is a journey worth embarking upon.

References

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link][1][15]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. [Link][3]

-

Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link][16]

-

Frey, A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(15), 10343-10355. [Link][12]

-

ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. [Link][4]

-

Li, Y., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link][13]

-

Trofimov, B. A., et al. (2009). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Russian Chemical Bulletin, 58(8), 1653-1656. [Link][17]

-

Kumar, A., & Kumar, A. (2015). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 2(4), 133-143. [Link][6]

-

Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-51. [Link][5]

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link][7]

-

Behr, J. B., et al. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry, 23(2), 253-258. [Link][14]

-

Grol, C. J., & Rollema, H. (1975). ChemInform Abstract: SYNTHESIS AND NEUROLEPTIC ACTIVITY OF ISOMERIC THIENO(1,4)BENZOTHIAZINES. Chemischer Informationsdienst, 6(49). [Link][10]

-

Baldessarini, R. J. (1979). The "neuroleptic" antipsychotic drugs. 1. Mechanisms of action. Postgraduate Medicine, 65(5), 108-115. [Link][8]

-

Florvall, L., & Ogren, S. O. (1982). Potential Neuroleptic Agents. 2,6-Dialkoxybenzamide Derivatives With Potent Dopamine Receptor Blocking Activities. Journal of Medicinal Chemistry, 25(11), 1280-1286. [Link][11]

-

Schmutz, J., & Picard, C. W. (1980). Tricyclic Neuroleptics: Structure-Activity Relationships. In Handbook of Experimental Pharmacology (Vol. 55/I, pp. 3-26). Springer, Berlin, Heidelberg. [Link][9]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. The "neuroleptic" antipsychotic drugs. 1. Mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tricyclic Neuroleptics: Structure-Activity Relationships [ouci.dntb.gov.ua]

- 10. sci-hub.se [sci-hub.se]

- 11. Potential neuroleptic agents. 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 16. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Foreword: Charting the Unexplored Pharmacological Landscape of a Novel Scaffold

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(5-Methyl-2-thienyl)azepane

The confluence of a thiophene ring and an azepane moiety in the structure of this compound presents a compelling, yet uncharacterized, pharmacological agent. Thiophene-based compounds are recognized as "privileged" structures in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities spanning from anti-inflammatory to antipsychotic.[1][2] Similarly, the seven-membered azepane ring is a key pharmacophore in many central nervous system (CNS) active agents, valued for the conformational flexibility it imparts, which can be critical for receptor interaction.[3][4][5][6]

The absence of published data on the mechanism of action of this compound necessitates a structured and logical scientific inquiry. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, hypothesis-driven framework to systematically investigate and establish the pharmacological profile of this novel chemical entity. As a self-validating system, the proposed experimental cascade ensures that each step logically informs the next, building a robust evidence base for the eventual elucidation of the compound's core mechanism.

Part 1: Hypothesis Formulation - Deconstructing the Molecular Clues

Given the structural alerts within this compound, we can formulate a primary and a secondary hypothesis regarding its potential mechanism of action. The prevalence of thiophene and azepane motifs in antipsychotic and antidepressant medications suggests a high probability of interaction with neurotransmitter systems.[2][7]

Primary Hypothesis: this compound acts as a competitive antagonist at the Dopamine D2 receptor (D2R), a key target for typical and atypical antipsychotics.

Rationale: The azepane ring can be viewed as a constrained analog of the alkylamine side chain found in many dopamine receptor ligands. The thiophene ring, acting as a bioisostere of a phenyl group, can engage in aromatic interactions within the receptor's binding pocket.[1] This combination is reminiscent of the pharmacophores of some known CNS-active drugs.

Alternative Hypothesis: The compound modulates the activity of the serotonin transporter (SERT) or the 5-HT2A receptor, common targets for antidepressants and atypical antipsychotics.

Rationale: Many CNS drugs exhibit polypharmacology. Should the primary hypothesis prove incorrect, investigating other key monoamine targets is a logical next step.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

This section outlines a multi-tiered experimental workflow designed to rigorously test our primary hypothesis and explore alternatives. The progression from computational to cellular assays provides a cost-effective and scientifically sound path to discovery.

Phase 1: In Silico Profiling and Target Identification

The initial phase leverages computational chemistry to predict the most likely biological targets of this compound, providing a rational basis for subsequent in vitro testing.

Experimental Workflow: In Silico Analysis

Caption: In silico workflow for initial target identification.

Detailed Protocol: Reverse Molecular Docking

-

Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Library: Utilize a library of high-resolution crystal structures of human GPCRs, with a focus on aminergic receptors (dopamine, serotonin, adrenergic, histamine).

-

Docking Simulation: Employ a validated docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared ligand into the binding site of each receptor in the library.

-

Scoring and Analysis: Rank the potential targets based on the predicted binding affinities (docking scores). Visually inspect the top-ranked binding poses to ensure pharmacologically relevant interactions (e.g., hydrogen bonds, hydrophobic contacts, aromatic stacking).

-

Hypothesis Refinement: If the docking results strongly predict a high affinity for the D2R, this strengthens our primary hypothesis. Other high-scoring targets will inform the design of broader screening panels.

Phase 2: In Vitro Target Validation and Functional Characterization

This phase aims to experimentally confirm the predictions from the in silico studies and to characterize the nature of the drug-target interaction.

Experimental Workflow: In Vitro Assays

Caption: Workflow for in vitro validation and functional analysis.

Detailed Protocol: D2R Radioligand Binding Assay

-

Materials:

-

Cell membranes expressing human D2R (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (known D2R antagonists).

-

Non-specific binding control: Haloperidol (a potent D2R antagonist).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

This compound at a range of concentrations.

-

-

Procedure:

-

In a 96-well plate, combine the D2R-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Data Summary: In Vitro Assays

| Assay Type | Target | Result Metric | Hypothetical Value | Interpretation |

| Binding Assay | Dopamine D2R | Ki | 25 nM | High affinity for the D2 receptor. |

| Binding Assay | Serotonin 5-HT2A | Ki | 350 nM | Moderate affinity for the 5-HT2A receptor. |

| Binding Assay | SERT | Ki | > 10,000 nM | Negligible affinity for the serotonin transporter. |

| Functional Assay | D2R (cAMP) | IC₅₀ | 40 nM (% Inh: 98%) | Potent antagonist activity at the D2 receptor. |

| Functional Assay | 5-HT2A (IP-One) | IC₅₀ | 500 nM (% Inh: 85%) | Weaker antagonist activity at the 5-HT2A receptor. |

Phase 3: Cellular and Downstream Signaling Pathway Analysis

The final phase investigates the effect of the compound on downstream signaling pathways in a cellular context, confirming the mechanism of action and providing a bridge to in vivo studies.

Hypothesized Signaling Pathway: D2R Antagonism

Caption: Hypothesized blockade of D2R signaling by the test compound.

Detailed Protocol: Western Blot for Phosphorylated DARPP-32

-

Cell Culture and Treatment:

-

Culture a suitable neuronal cell line expressing D2Rs (e.g., PC12 cells or primary striatal neurons).

-

Treat cells with: (1) Vehicle control, (2) A D2R agonist (e.g., Quinpirole), (3) this compound alone, (4) Quinpirole + this compound.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated DARPP-32 (Thr34).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and perform densitometry analysis to quantify the levels of p-DARPP-32.

-

Normalize the p-DARPP-32 signal to a loading control (e.g., total DARPP-32 or GAPDH).

-

Expected Outcome: Treatment with the D2R agonist Quinpirole should decrease p-DARPP-32 levels. Co-treatment with this compound should reverse this effect, confirming its antagonist activity on the D2R signaling pathway.

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to elucidating the mechanism of action of this compound. By progressing from in silico prediction to in vitro validation and cellular pathway analysis, this framework allows for the robust characterization of this novel compound. Based on the hypothetical data presented, this compound emerges as a potent D2R antagonist with weaker activity at the 5-HT2A receptor, a profile reminiscent of some atypical antipsychotic drugs.

The logical next steps would involve expanding the selectivity profiling, investigating its effects on other downstream signaling effectors (e.g., β-arrestin recruitment), and ultimately, progressing to in vivo animal models of psychosis to establish its therapeutic potential. The conformational flexibility of the azepane ring, combined with the electronic properties of the methyl-thienyl group, likely contributes to its high-affinity binding, making it a promising scaffold for further drug development efforts.[6]

References

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers. Retrieved January 18, 2026, from [Link]

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved January 18, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved January 18, 2026, from [Link]

-

Azepines and their Fused-ring Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed. Retrieved January 18, 2026, from [Link]

-

Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jopir.in [jopir.in]

- 5. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 2-(5-Methyl-2-thienyl)azepane: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, potential pharmacological properties, and prospective therapeutic applications of the novel heterocyclic compound, 2-(5-Methyl-2-thienyl)azepane. While direct experimental data for this specific molecule is limited in the current scientific literature, this document serves as an in-depth, field-proven guide by leveraging established synthetic methodologies for related thienyl-azepine derivatives and extrapolating potential biological activities based on the well-documented pharmacology of the constituent azepane and 5-methyl-2-thienyl moieties. We will explore a plausible synthetic route, discuss the rationale behind experimental choices, and present a forward-looking perspective on its potential as a scaffold in drug discovery, particularly for central nervous system (CNS) disorders. This guide is intended to be a foundational resource for researchers interested in the exploration and development of novel thienyl-azepane derivatives.

Introduction: The Azepane Scaffold and the Thienyl Moiety in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for optimal interactions with a variety of biological targets.[1] To date, over 20 FDA-approved drugs incorporate the azepane motif, highlighting its significance in the development of therapeutics for a wide range of diseases, including cancer, Alzheimer's disease, and microbial infections.[2]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of drug design. It is often employed as a bioisostere of the phenyl ring, offering modulated physicochemical properties such as improved metabolic stability and enhanced potency.[3] The incorporation of a thienyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The conjunction of these two pharmacophorically important moieties in This compound presents a compelling case for the investigation of its potential as a novel therapeutic agent. The methyl substitution on the thiopene ring can further fine-tune its electronic and steric properties, potentially leading to enhanced target affinity and selectivity.

Synthesis of Thienyl-Azepane Derivatives: A Proposed Pathway

While a direct synthetic route for this compound has not been explicitly reported, a plausible and robust pathway can be designed based on the successful synthesis of the closely related compound, 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine .[4][5] The following section outlines a detailed, step-by-step methodology adapted from this established literature.

Retrosynthetic Analysis

A logical retrosynthetic approach to a thienyl-substituted azepine ring involves the cyclization of a suitable acyclic precursor. The key disconnection would be the formation of the seven-membered ring from a substituted butadiene-1-amine derivative.

Proposed Synthetic Protocol

The synthesis would commence with the preparation of a key intermediate, a 2-aza-1,3,5-triene, followed by a base-mediated cyclization to form the azepine ring. Subsequent reduction would yield the target saturated azepane.

Step 1: Synthesis of the 2-Aza-1,3,5-triene Intermediate

-

Starting Materials: 2-Methyl-5-propargylthiophene and isopropyl isothiocyanate.

-

Reaction: The synthesis begins with the dilithiation of 2-methyl-5-propargylthiophene using a strong base like n-butyllithium in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C).

-

Addition: Isopropyl isothiocyanate is then added to the reaction mixture, leading to the formation of an N-(1-methylethylidene)-2-(5-methyl-2-thienyl)-1-(methylthio)-1,3-butadiene-1-amine intermediate (a 2-aza-1,3,5-triene).[4]

Causality behind Experimental Choices:

-

Strong Base: n-Butyllithium is a powerful organolithium reagent capable of deprotonating the terminal alkyne and the methyl group of the thiophene, creating the necessary nucleophilic sites for the subsequent reaction.

-

Low Temperature: The reaction is conducted at low temperatures to control the reactivity of the organolithium species and prevent unwanted side reactions.

-

Isothiocyanate: The isothiocyanate provides the nitrogen and sulfur atoms that will ultimately be incorporated into the intermediate.

Step 2: Cyclization to the 3H-Azepine Ring

-

Reagent: A superbase, such as potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[5]

-

Reaction: The 2-aza-1,3,5-triene intermediate is treated with the superbase, which induces an intramolecular cyclization to form the 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine.[4]